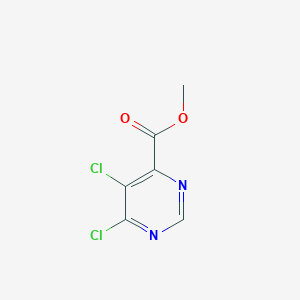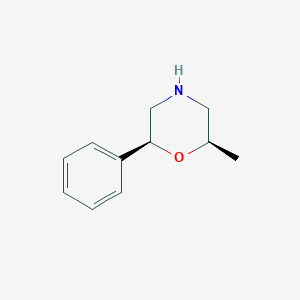![molecular formula C6H7F3O B6283799 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one CAS No. 1932033-20-9](/img/new.no-structure.jpg)
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at low temperatures to ensure the stability of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This increased membrane permeability can lead to enhanced binding affinity and selectivity for target proteins, resulting in potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S,2S)-2-(difluoromethyl)cyclopropyl]ethan-1-one
- 1-[(1S,2S)-2-(fluoromethyl)cyclopropyl]ethan-1-one
- 1-[(1S,2S)-2-(methyl)cyclopropyl]ethan-1-one
Uniqueness
1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new pharmaceuticals and agrochemicals, as well as in materials science.
Properties
CAS No. |
1932033-20-9 |
|---|---|
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.1 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




